![molecular formula C19H14BrNO2 B5432399 2-(4-bromophenyl)-3-[5-methoxy-2-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B5432399.png)
2-(4-bromophenyl)-3-[5-methoxy-2-(2-propyn-1-yloxy)phenyl]acrylonitrile
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Overview
Description
2-(4-bromophenyl)-3-[5-methoxy-2-(2-propyn-1-yloxy)phenyl]acrylonitrile is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of acrylonitrile and is commonly referred to as BPPA.
Mechanism of Action
The mechanism of action of BPPA is not fully understood, but it is believed to involve the interaction of the compound with specific receptors in the body. BPPA has been shown to bind to the aryl hydrocarbon receptor (AhR), which is involved in the regulation of gene expression and cellular processes.
Biochemical and Physiological Effects:
Studies have shown that BPPA has a range of biochemical and physiological effects. It has been shown to induce the expression of genes involved in detoxification and metabolism, as well as to modulate immune responses. BPPA has also been shown to have anti-inflammatory properties and to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using BPPA in lab experiments is its excellent electron-transporting and light-emitting properties. This makes it a useful tool for studying electronic and optoelectronic devices. However, one limitation of using BPPA is its relatively high cost compared to other compounds.
Future Directions
There are several future directions for research on BPPA. One area of interest is the development of new synthetic methods for the compound that are more cost-effective and environmentally friendly. Another area of interest is the study of the compound's interactions with specific receptors in the body, which could lead to the development of new drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of BPPA and its potential applications in various fields.
Synthesis Methods
The synthesis of BPPA involves the reaction of 4-bromoacetophenone with 2-propyn-1-ol to form 2-(4-bromophenyl)-3-prop-2-yn-1-ol. This intermediate is then reacted with 5-methoxy-2-(2-propyn-1-yloxy)benzaldehyde in the presence of a base to form BPPA.
Scientific Research Applications
BPPA has been studied for its potential applications in various fields such as organic electronics, optoelectronics, and materials science. It has been shown to exhibit excellent electron-transporting and light-emitting properties, making it a promising candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
properties
IUPAC Name |
(E)-2-(4-bromophenyl)-3-(5-methoxy-2-prop-2-ynoxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrNO2/c1-3-10-23-19-9-8-18(22-2)12-15(19)11-16(13-21)14-4-6-17(20)7-5-14/h1,4-9,11-12H,10H2,2H3/b16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHCGYMXMVTNRP-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC#C)C=C(C#N)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OCC#C)/C=C(/C#N)\C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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